molecular formula C10H8ClNS B1582895 4-(Chloromethyl)-2-phenyl-1,3-thiazole CAS No. 4771-31-7

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Cat. No.: B1582895
CAS No.: 4771-31-7
M. Wt: 209.7 g/mol
InChI Key: SVEGSFSFMLCNFF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole typically involves the chloromethylation of 2-phenyl-1,3-thiazole. This can be achieved through the reaction of 2-phenyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiazole ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Chloromethyl)-2-phenyl-1,3-thiazole can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

4-(Chloromethyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a chloromethyl group at the fourth position and a phenyl group at the second position. Its molecular formula is C10H8ClNSC_{10}H_8ClNS with a molecular weight of approximately 209.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole structure is formed through cyclization reactions involving appropriate precursors.
  • Chloromethylation : The introduction of the chloromethyl group can be achieved via nucleophilic substitution reactions.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties

Studies have demonstrated that this compound shows effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory and Anticancer Activities

Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties. It appears to inhibit specific enzymes involved in bacterial cell wall synthesis and interfere with cellular signaling pathways related to inflammation and cancer progression.

Comparative Biological Activity

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
2-PhenylthiazoleLacks chloromethyl groupLess reactive
4-Methyl-2-phenyl-1,3-thiazoleContains methyl instead of chloromethylAltered reactivity
2-Phenyl-1,3-thiazole-4-carboxylic acidCarboxylic acid derivativeDifferent solubility
4-ChlorothiazoleSimilar thiazole ring without phenyl substitutionDifferent properties

While specific mechanisms of action for this compound have not been fully elucidated, its electrophilic chloromethyl group suggests potential for alkylating other molecules. This reactivity could play a role in its interactions with biological systems.

Case Studies

Recent investigations have focused on the synthesis and evaluation of novel derivatives based on the thiazole framework. For instance:

  • Antifungal Activity : A series of thiazoles were synthesized and tested for antifungal activity against Candida species. Compounds similar to this compound exhibited significant antifungal effects with minimum inhibitory concentrations comparable to established antifungal agents like ketoconazole .

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGSFSFMLCNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284978
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-31-7
Record name 4771-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.33 g of thiobenzamide was dissolved in 20 ml of dry methanol, and 2.16 g of 1,3-dichloroacetone was added thereto at room temperature and then heated under reflux for 1 hour. The solvent was distilled off under reduced pressure, and ice water was added to the remaining product, which was then neutralized with an aqueous solution of sodium hydrogen carbonate. The resulting product was extracted with ethyl acetate, washed with saturated saline, and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through silica gel column chromatography to obtain 2.03 g of 4-chloromethyl-2-phenylthiazole was obtained from the fraction eluted with chloroform/n-hexane=1/2.
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2.33 g
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20 mL
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2.16 g
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 1 d], [rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester (example 7 a]) was reacted with 2-(2-phenyl-thiazol-4-yl)-ethanol (prepared from thiobenzamide and 1,3-dichloroacetone in analogy to the procedure described in example 4 a] to give 4-chloromethyl-2-phenyl-thiazole followed by side chain elongation in analogy to the sequence described in examples 13 a] to 13 d]) in tetrahydrofuran in the presence of triphenylphosphine and DEAD (diethyl azodicarboxylate) to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid ethyl ester, which was further saponified in analogy to the procedure described in example 4 e], to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid as a light yellow gum.
Name
[rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
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Synthesis routes and methods III

Procedure details

A solution of thiobenzamide (1.37 g, 10 mmol) and 1,3-dichloro-acetone (1.27 g, 10 mmol) in ethanol (25 mL) is warmed to 75° C. and stirred at this temperature for 1 h. The resulting solution is cooled, poured into ice then brought to pH 8 with K2CO3 solution (sat.). This mixture is extracted with ethyl acetate, dried over MgSO4 and concentrated to give the title compound. This product is used without further purification. MS (ESI) 210 (M+H)+.
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1.37 g
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1.27 g
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25 mL
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Synthesis routes and methods IV

Procedure details

A mixture of thiobenzamide (13.7 g, 0.10 mol), 1,3-dichloroacetone (12.7 g, 0.10 mol), sodium bicarbonate (8.4 g, 0.10 mol) and dichloroethane (200 mL) is refluxed for 6 hours. The reaction mixture is cooled to 23° C. and the solid by-products are removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product (19.0 g). This material is recrystallized from hexane and the title product is obtained as a light yellow solid (18.2 g) in 86.0% yield, m.p. 44°-48° C.
Quantity
13.7 g
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12.7 g
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8.4 g
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200 mL
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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